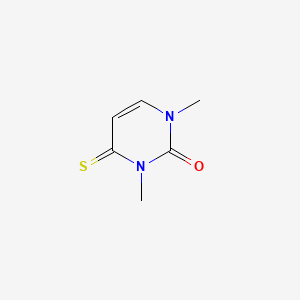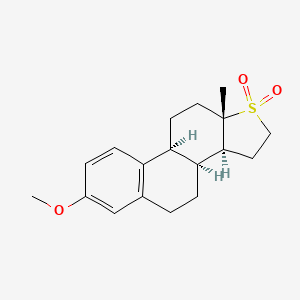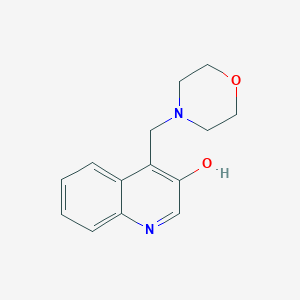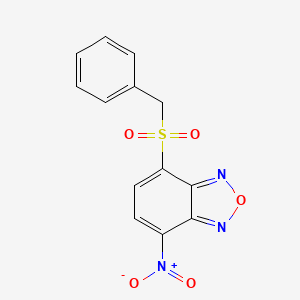![molecular formula C14H15NOS B1208445 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine CAS No. 292617-85-7](/img/structure/B1208445.png)
4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine
Übersicht
Beschreibung
“4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine” is a complex organic compound that contains a pyridine ring, a methoxyphenyl group, and a sulfanyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the pyridine ring, the methoxyphenyl group, and the sulfanyl group .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a sulfanyl group (an R-SH group where R is the rest of the molecule) .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the pyridine ring, the methoxyphenyl group, and the sulfanyl group. Pyridine rings can undergo electrophilic substitution reactions, while sulfanyl groups can participate in various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could make the compound aromatic and planar, while the methoxyphenyl and sulfanyl groups could influence its polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation
Pyridine derivatives, including compounds structurally related to 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine, are known for their supramolecular aggregation properties. These compounds, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, exhibit nearly planar structures and are stabilized by various intermolecular interactions like C—H⋯O, C—H⋯F, and C—H⋯π interactions, contributing to the formation of complex molecular motifs and potentially useful in crystal engineering and design of molecular materials (J. Suresh et al., 2007).
Synthesis and Antiulcer Activity
Certain pyridine derivatives have shown potential in the synthesis of compounds with enhanced antiulcer activities. Studies on 1,4-Dihydropyridines and their Mannich Bases with Sulfanilamide have indicated that the antiulcer activity of 1,4-dihydropyridines is significantly increased when conjugated with sulfanilamide, especially with methoxy group substitutions, suggesting a role in medicinal chemistry (B. B. Subudhi et al., 2009).
Antitubercular Agents
Pyridine derivatives, including those with structural similarities to 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine, have been synthesized and evaluated for their anti-tubercular properties. Compounds like 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile have shown inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Ramaiyan Manikannan et al., 2010).
X-ray Powder Diffraction in Drug Synthesis
4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine related compounds have been used in the synthesis of important pharmaceutical intermediates. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been characterized using X-ray powder diffraction, emphasizing the role of pyridine derivatives in the development of complex pharmaceuticals (Qing Wang et al., 2017).
Crystal Structures and Derivative Synthesis
The structural properties of pyridine derivatives, similar to 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine, have been extensively studied. These compounds often exhibit unique crystal structures and form various derivatives through chemical reactions, useful in the field of crystallography and synthetic chemistry. For instance, studies on 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives have provided insights into their crystal structures and potential for creating new chemical entities (Sen Ma et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWQYMDPRUPDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354007 | |
| Record name | 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine | |
CAS RN |
292617-85-7 | |
| Record name | 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




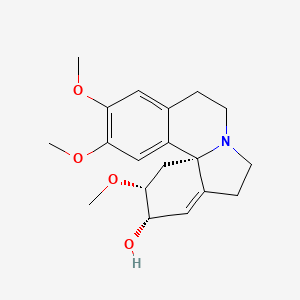

![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
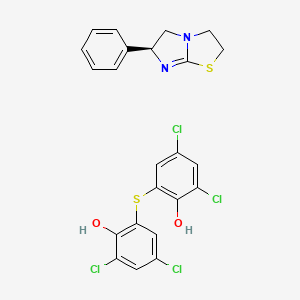
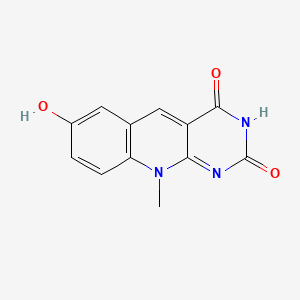
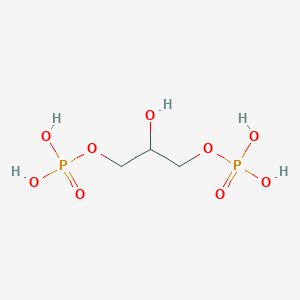
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)


